1-(3-Bromophenyl)sulfonylazepane
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Overview
Description
1-(3-Bromophenyl)sulfonylazepane is an organic compound with the molecular formula C12H16BrNO2S It features a seven-membered azepane ring substituted with a 3-bromophenyl group and a sulfonyl group
Mechanism of Action
Target of Action
Similar compounds, such as tetrahydroisoquinolines, have been widely investigated for the treatment of arrhythmias
Mode of Action
It’s known that similar compounds interact with their targets to exert their effects . More research is needed to elucidate the specific interactions between 1-(3-Bromophenyl)sulfonylazepane and its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been shown to be influenced by various environmental factors
Preparation Methods
The synthesis of 1-(3-Bromophenyl)sulfonylazepane typically involves the reaction of azepane with 3-bromobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters more precisely.
Chemical Reactions Analysis
1-(3-Bromophenyl)sulfonylazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)sulfonylazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with biological targets, making it useful in the design of enzyme inhibitors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(3-Bromophenyl)sulfonylazepane can be compared with other sulfonylazepane derivatives, such as:
1-(4-Bromophenyl)sulfonylazepane: Similar structure but with the bromine atom in the para position, which may affect its reactivity and binding properties.
1-(3-Chlorophenyl)sulfonylazepane: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.
1-(3-Methylphenyl)sulfonylazepane: Similar structure but with a methyl group instead of bromine, which may alter its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGKPLXTVIENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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